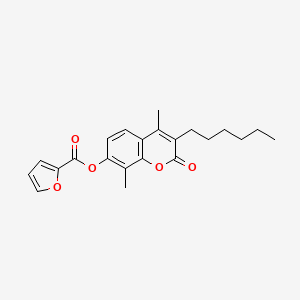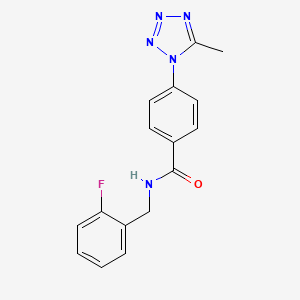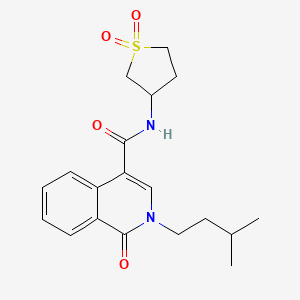
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromenone core substituted with hexyl, dimethyl, and furan-2-carboxylate groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chromenone core, which is achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Substitution Reactions: The chromenone core is then subjected to alkylation reactions to introduce the hexyl and dimethyl groups. This is typically done using alkyl halides in the presence of a strong base like sodium hydride.
Esterification: The final step involves the esterification of the chromenone derivative with furan-2-carboxylic acid. This reaction is usually carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new coumarin derivatives with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Investigated for its anti-inflammatory, anticoagulant, and anticancer properties. It has shown promise in preclinical studies as a lead compound for drug development.
Industry: Utilized in the production of dyes, optical brighteners, and as a fluorescent probe in various analytical techniques.
作用机制
The mechanism of action of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes such as proteases and kinases, binding to their active sites and inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to anti-inflammatory and anticancer effects. For example, inhibition of kinases can disrupt cell signaling pathways involved in cancer cell proliferation.
相似化合物的比较
Similar Compounds
- 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate
- 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propanoate
- 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl butanoate
Uniqueness
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is unique due to the presence of the furan-2-carboxylate group, which imparts distinct chemical properties and biological activities. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other scientific research applications.
属性
分子式 |
C22H24O5 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl) furan-2-carboxylate |
InChI |
InChI=1S/C22H24O5/c1-4-5-6-7-9-17-14(2)16-11-12-18(15(3)20(16)27-21(17)23)26-22(24)19-10-8-13-25-19/h8,10-13H,4-7,9H2,1-3H3 |
InChI 键 |
PMOZWFNYGULSLX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OC(=O)C3=CC=CO3)C)OC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl [(2Z)-2-({[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12158083.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12158084.png)
![methyl 2-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12158086.png)

![methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12158100.png)
![N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B12158105.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12158108.png)

![methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B12158125.png)
![5-[(2-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B12158129.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphe nyl)acetamide](/img/structure/B12158137.png)


